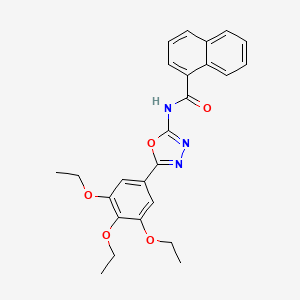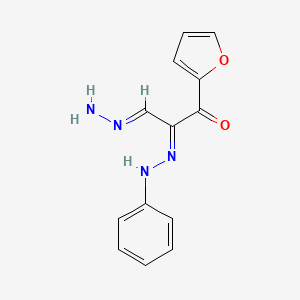
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of isoxazole derivatives and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. It has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide reduces tumor growth in mice models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, inflammation, and pain. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide can improve its bioavailability and efficacy, making it a more promising candidate for drug development.
Méthodes De Synthèse
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been synthesized using different methods. One of the most common methods involves the reaction of 1-methylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form 1-methylpyrazole-4-carboxylic acid hydroxamic acid. The resulting product is then reacted with 3-bromopropionyl chloride to obtain N-(3-bromopropionyl)-1-methylpyrazole-4-carboxamide. The final step involves the reaction of N-(3-bromopropionyl)-1-methylpyrazole-4-carboxamide with sodium azide and copper (I) iodide to form N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide.
Applications De Recherche Scientifique
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-methyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-5-6(4-9-12)8(13)10-7-2-3-14-11-7/h2-5H,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMAWCXNLYZZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isoxazol-3-yl(1-methylpyrazol-4-yl)carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)


![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![(4Z)-4-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B2815045.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2815050.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)
![1-Pyrrolidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2815055.png)
